molecular formula C20H27NO2 B15193851 XG2Jqx2jdj CAS No. 782404-47-1

XG2Jqx2jdj

Cat. No.: B15193851
CAS No.: 782404-47-1
M. Wt: 313.4 g/mol
InChI Key: INLMDDDTZIKNNI-YLJYHZDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of XG2Jqx2jdj involves the formation of a piperidine ring with specific substituents. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

XG2Jqx2jdj undergoes various chemical reactions, including:

Scientific Research Applications

XG2Jqx2jdj has several scientific research applications:

Mechanism of Action

The mechanism of action of XG2Jqx2jdj involves its interaction with the mu-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .

Comparison with Similar Compounds

XG2Jqx2jdj is compared with other opioid analgesics such as prodine and pheneridine. While all these compounds belong to the 4-phenylpiperidine family, this compound is unique due to the presence of an ether group and a furan ring at the piperidine 4-position. This structural difference contributes to its higher potency and distinct pharmacological profile . Similar compounds include:

Properties

CAS No.

782404-47-1

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(3R,4R)-4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3/t17-,20-/m1/s1

InChI Key

INLMDDDTZIKNNI-YLJYHZDGSA-N

Isomeric SMILES

CCO[C@@]1(CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CO3

Canonical SMILES

CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.